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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941

Introduction

N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM) is a thiol-reactive fluorescent dye
widely used for the detection and quantification of free sulfhydryl groups in living cells. Its
primary application is the measurement of intracellular glutathione (GSH), the most abundant
non-protein thiol in eukaryotic cells.[1][2] GSH plays a pivotal role in maintaining cellular redox
homeostasis, protecting cells from oxidative damage, and participating in various detoxification
processes.[1][2] DACM itself is only weakly fluorescent but becomes highly fluorescent upon
reacting with the thiol group of GSH, forming a stable, fluorescent adduct. This reaction allows
for the sensitive detection of cellular GSH levels using fluorescence microscopy and flow

cytometry.[3]
Mechanism of Action

The maleimide group of DACM reacts specifically and covalently with the sulfhydryl group (-
SH) of glutathione. This Michael addition reaction results in the formation of a fluorescent
thioether conjugate. The conjugation alters the electronic structure of the coumarin fluorophore,
leading to a significant increase in its fluorescence quantum yield. The intensity of the resulting
fluorescence is directly proportional to the concentration of intracellular GSH, making DACM a
valuable tool for assessing cellular redox status.

Quantitative Data Summary
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The following table summarizes key parameters for DACM staining and fluorescence detection.

Optimal conditions may vary depending on the cell type and experimental setup.

Parameter Value Reference
Excitation Wavelength (Ex) ~396 nm [4]
Emission Wavelength (Em) ~468 nm [4][5]
Typical Working Concentration ~ 10-50 uM N/A
Incubation Time 15-30 minutes N/A
Solvent for Stock Solution DMSO [6]
Molecular Weight 298.29 g/mol [4]

Experimental Protocols
Reagent Preparation

DACM Stock Solution (10 mM): Dissolve 2.98 mg of DACM powder in 1 mL of anhydrous
dimethyl sulfoxide (DMSO). Mix thoroughly by vortexing. Store the stock solution in small
aliquots at -20°C, protected from light and moisture.[4]

Working Staining Solution: On the day of the experiment, dilute the 10 mM DACM stock
solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free cell
culture medium, to the desired final working concentration (e.g., 25 uM). Prepare this
solution fresh for each experiment.

Live Cell Staining Protocol for Fluorescence Microscopy

Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes,
chambered slides) and culture until they reach the desired confluency (typically 60-80%).

Wash: Carefully aspirate the culture medium and wash the cells once with warm PBS or Live
Cell Imaging Solution to remove any residual serum.[7]

Staining: Add the freshly prepared DACM working staining solution to the cells, ensuring the
entire cell monolayer is covered.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected
from light.[8] The optimal incubation time should be determined empirically for each cell line.

Wash: Remove the staining solution and wash the cells two to three times with warm PBS or
imaging solution to remove any unbound dye.[8]

Imaging: Add fresh, warm PBS or imaging medium to the cells.[7] Immediately proceed to
image the cells using a fluorescence microscope equipped with a filter set appropriate for
DAPI or violet excitation (e.g., ~396 nm excitation and ~468 nm emission).[4][9]

Cell Staining Protocol for Flow Cytometry

Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell
suspension in a suitable buffer (e.g., PBS containing 1% BSA) at a concentration of 1x10"6
cells/mL.[10]

Staining: Add the freshly prepared DACM working staining solution to the cell suspension to
achieve the desired final concentration.

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

Wash: Centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash
the cell pellet twice with cold PBS to remove excess dye.[10]

Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS or flow
cytometry staining buffer.

Analysis: Analyze the stained cells on a flow cytometer using a violet laser for excitation and
a blue emission filter.

Diagrams and Workflows
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Caption: Mechanism of DACM fluorescence upon reaction with glutathione (GSH).
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Caption: Experimental workflow for DACM staining of live cells for microscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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